molecular formula C20H20F2N6O2S B13100400 5-Amino-2-(2,6-difluorophenyl)-N-(4-(piperidin-4-ylmethoxy)pyrimidin-5-yl)thiazole-4-carboxamide

5-Amino-2-(2,6-difluorophenyl)-N-(4-(piperidin-4-ylmethoxy)pyrimidin-5-yl)thiazole-4-carboxamide

Cat. No.: B13100400
M. Wt: 446.5 g/mol
InChI Key: OFILQEPFBLFZKS-UHFFFAOYSA-N
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Description

5-Amino-2-(2,6-difluorophenyl)-N-(4-(piperidin-4-ylmethoxy)pyrimidin-5-yl)thiazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a pyrimidine moiety, and a piperidine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2,6-difluorophenyl)-N-(4-(piperidin-4-ylmethoxy)pyrimidin-5-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring can be synthesized separately and then coupled with the thiazole ring using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Piperidine Group: The piperidine group can be introduced via nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the difluorophenyl group to the thiazole-pyrimidine intermediate using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a more reactive phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted thiazole or pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological processes at the molecular level.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(2,6-difluorophenyl)-N-(4-(piperidin-4-ylmethoxy)pyrimidin-5-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(2,6-difluorophenyl)-N-(4-(piperidin-4-ylmethoxy)pyrimidin-5-yl)thiazole-4-carboxamide
  • 5-Amino-2-(2,6-difluorophenyl)-N-(4-(morpholin-4-ylmethoxy)pyrimidin-5-yl)thiazole-4-carboxamide
  • 5-Amino-2-(2,6-difluorophenyl)-N-(4-(pyrrolidin-4-ylmethoxy)pyrimidin-5-yl)thiazole-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups. The presence of the piperidine group, in particular, distinguishes it from other similar compounds, potentially offering different reactivity and binding properties.

Properties

Molecular Formula

C20H20F2N6O2S

Molecular Weight

446.5 g/mol

IUPAC Name

5-amino-2-(2,6-difluorophenyl)-N-[4-(piperidin-4-ylmethoxy)pyrimidin-5-yl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C20H20F2N6O2S/c21-12-2-1-3-13(22)15(12)20-28-16(17(23)31-20)18(29)27-14-8-25-10-26-19(14)30-9-11-4-6-24-7-5-11/h1-3,8,10-11,24H,4-7,9,23H2,(H,27,29)

InChI Key

OFILQEPFBLFZKS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1COC2=NC=NC=C2NC(=O)C3=C(SC(=N3)C4=C(C=CC=C4F)F)N

Origin of Product

United States

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